4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE
Description
4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE is a complex organic compound with a molecular formula of C29H22N2O8 and a molecular weight of 526.507 g/mol . This compound is characterized by the presence of nitrobenzoyl groups and a benzofuran moiety, making it a unique structure in organic chemistry.
Properties
Molecular Formula |
C34H20N2O10 |
|---|---|
Molecular Weight |
616.5g/mol |
IUPAC Name |
[4-[1-[4-(3-nitrobenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C34H20N2O10/c37-31(21-5-3-7-25(19-21)35(40)41)44-27-15-11-23(12-16-27)34(30-10-2-1-9-29(30)33(39)46-34)24-13-17-28(18-14-24)45-32(38)22-6-4-8-26(20-22)36(42)43/h1-20H |
InChI Key |
CXDLDDRMJIOYIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves multiple steps. One common synthetic route includes the esterification of 3-nitrobenzoic acid with a phenolic compound, followed by cyclization to form the benzofuran ring. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific sites on proteins or other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-{4-[(3-Nitrobenzoyl)oxy]phenoxy}phenyl 3-nitrobenzoate: Similar structure but with a phenoxy linkage instead of a benzofuran ring.
4-(1-{4-[(3-Nitrobenzoyl)oxy]phenyl}cyclohexyl)phenyl 3-nitrobenzoate: Contains a cyclohexyl ring, offering different steric properties.
4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate: Lacks the benzofuran moiety, making it less complex.
The uniqueness of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE lies in its benzofuran ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
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